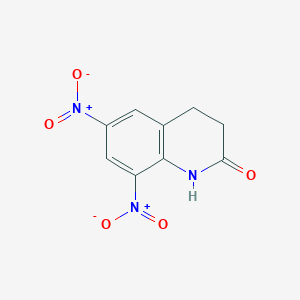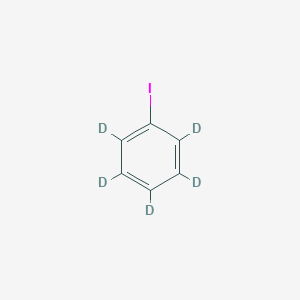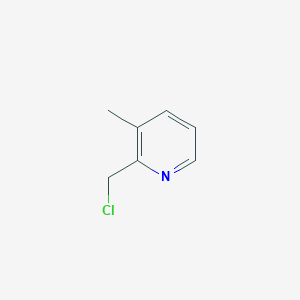
2-(Chloromethyl)-3-methylpyridine
Übersicht
Beschreibung
2-(Chloromethyl)-3-methylpyridine is a chemical compound with the empirical formula C6H6ClN . It is also known as 2-Picolyl chloride hydrochloride . It is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3-methylpyridine or similar compounds often involves the reaction of chloromethyl group . For instance, the new thioether compound with benzimidazole moiety is the critical reaction intermediate of the anti-ulcer drug lansoprazole . Another example is the reaction of 2- (chloromethyl)-pyridine derivatives with 1- (4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity of 2-Chloromethyl-1-H-Benzimidazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-Chloromethyl-1-H-benzimidazole derivatives have been synthesized and screened for their antibacterial activity .
- Methods of Application: 2-Chloromethyl-1-H-benzimidazole was prepared by condensing 2-chloromethyl-1-h-benzimidazole with different aromatic amines and heterocyclic compounds. The synthesized compounds were then screened for their antibacterial activity against Staphylococcus aureus by the well plate method .
- Results: The synthesized compounds showed antibacterial activity, but the specific results were not provided in the source .
Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
- Scientific Field: Chemical Synthesis
- Application Summary: 2-(Chloromethyl)pyridine hydrochloride was used as a reagent in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application: The compound was used in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
- Results: The synthesis resulted in a Zn2±sensitive magnetic resonance imaging contrast agent, but the specific results were not provided in the source .
Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Scientific Field: Medicinal Chemistry
- Application Summary: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
- Methods of Application: The compound was synthesized and its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity were assessed .
- Results: Preliminary assessment results have made 3-CH2Cl a promising compound for “new” drug development .
Synthesis of Epichlorohydrin
- Scientific Field: Chemical Synthesis
- Application Summary: Epichlorohydrin (ECH) is an organochlorine compound and an epoxide. It is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Methods of Application: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
- Results: The synthesis resulted in a highly reactive electrophilic compound .
Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Scientific Field: Medicinal Chemistry
- Application Summary: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
- Methods of Application: The compound was synthesized and its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity were assessed .
- Results: Preliminary assessment results have made 3-CH2Cl a promising compound for “new” drug development .
Synthesis of Epichlorohydrin
- Scientific Field: Chemical Synthesis
- Application Summary: Epichlorohydrin (ECH) is an organochlorine compound and an epoxide. It is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Methods of Application: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
- Results: The synthesis resulted in a highly reactive electrophilic compound .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHBXNPVQOISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516694 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methylpyridine | |
CAS RN |
4377-43-9 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

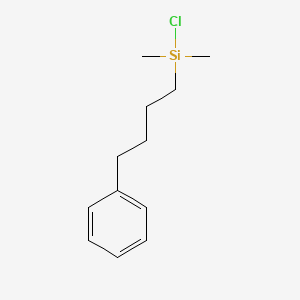
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
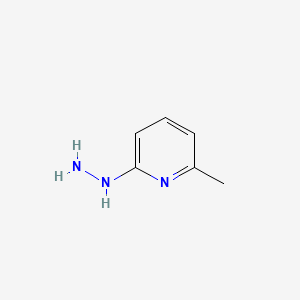
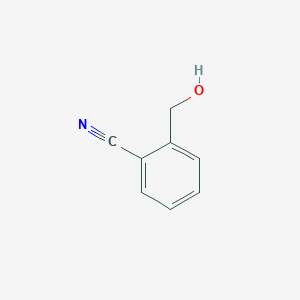
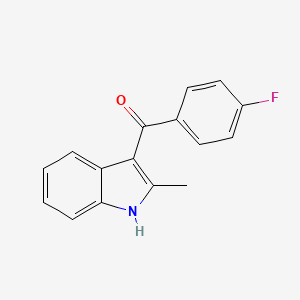
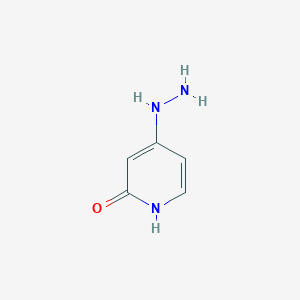
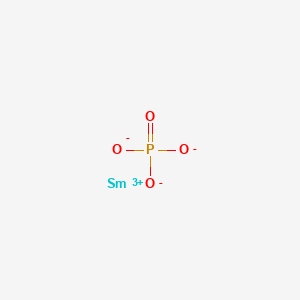
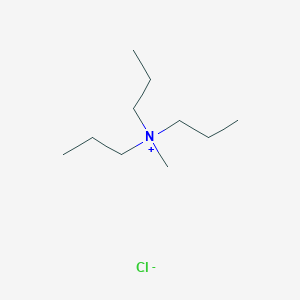
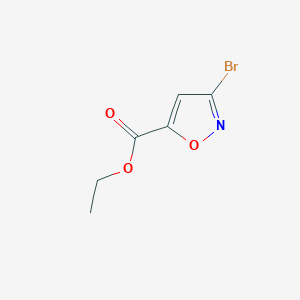

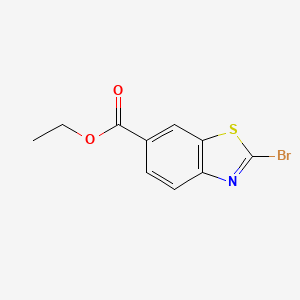
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
